1-(4-Acetylphenyl)-3-naphthalen-1-ylurea
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Overview
Description
1-(4-Acetylphenyl)-3-naphthalen-1-ylurea is an organic compound that features a unique structure combining a naphthalene ring and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylphenyl)-3-naphthalen-1-ylurea typically involves the reaction of 4-acetylphenyl isocyanate with 1-naphthylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Acetylphenyl)-3-naphthalen-1-ylurea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: 1-(4-Carboxyphenyl)-3-naphthalen-1-ylurea.
Reduction: 1-(4-Hydroxyphenyl)-3-naphthalen-1-ylurea.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Acetylphenyl)-3-naphthalen-1-ylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-3-naphthalen-1-ylurea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Acetylphenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a naphthalene ring.
1-(4-Acetylphenyl)-3-alkylimidazolium salts: These compounds have an imidazolium ring instead of a naphthalene ring and exhibit different chemical properties.
4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one: Contains a chromenone ring and exhibits different biological activities.
Uniqueness: 1-(4-Acetylphenyl)-3-naphthalen-1-ylurea is unique due to the presence of both a naphthalene ring and a urea moiety, which can confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H16N2O2 |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
1-(4-acetylphenyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C19H16N2O2/c1-13(22)14-9-11-16(12-10-14)20-19(23)21-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3,(H2,20,21,23) |
InChI Key |
JDKMXGHQLNNQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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